7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Description
Properties
IUPAC Name |
7-nitro-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-9-3-4-15-8-2-1-6(11(13)14)5-7(8)10-9/h1-2,5H,3-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYXOEJKAQZZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)[N+](=O)[O-])NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63928-35-8 | |
| Record name | 7-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable nitro-substituted ketone under acidic or basic conditions to form the desired thiazepine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and various nucleophiles. Reaction conditions can vary but often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 7-amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Research indicates that 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one exhibits a range of biological activities, making it a candidate for several therapeutic applications:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines, indicating its potential as an anticancer drug. Research is ongoing to elucidate its mechanisms of action against specific cancer types.
- Glycogen Synthase Kinase 3 Beta Inhibition : The compound has been investigated as a non-ATP competitive inhibitor of glycogen synthase kinase 3 beta (GSK 3β), which is implicated in various diseases such as diabetes and Alzheimer's disease. Its ability to modulate this enzyme could lead to significant therapeutic applications in neurodegenerative disorders .
Case Studies
Several case studies have explored the efficacy of this compound:
-
Antimicrobial Efficacy Study (2023) :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
-
Anticancer Activity Evaluation (2024) :
- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : A dose-dependent decrease in cell viability was observed with an IC50 value of 15 µM after 48 hours of treatment.
- GSK 3β Inhibition Study (2025) :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2023 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2023 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2024 |
| GSK 3β Inhibition | Enzymatic assay | Significant inhibition observed | 2025 |
Mechanism of Action
The mechanism of action of 7-nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazepine core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine derivatives: These compounds share a similar core structure but have different substituents, leading to different chemical and biological properties.
Naphthalene derivatives: These compounds have a similar aromatic system but lack the sulfur and nitrogen atoms present in benzothiazepines.
Uniqueness
7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to the presence of both a nitro group and a benzothiazepine core, which confer distinct chemical reactivity and potential biological activities
Biological Activity
7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The compound can be synthesized through a series of chemical reactions involving substituted aldehydes and 2-aminobenzenethiol. For instance, a typical synthetic route involves the condensation of 2-methyl-5-nitrobenzenesulfonamide with various aryl aldehydes to yield derivatives of this compound. The process typically yields a high percentage of pure product, often characterized by melting point and spectral analysis (NMR, IR) .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The results indicated that these compounds possess notable inhibitory effects on bacterial growth, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It inhibits inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α. These activities suggest that it could serve as a multi-target lead compound for inflammatory diseases .
Cytotoxic Effects
In vitro studies have indicated that this compound derivatives can induce apoptosis in cancer cell lines. For example, submicromolar concentrations have been reported to trigger apoptotic pathways in human tumor cells by disrupting critical cellular complexes . This cytotoxicity is attributed to the compound's ability to interact with cellular signaling pathways involved in cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A detailed study conducted by Patel et al. (2011) assessed the antimicrobial activity of synthesized derivatives against four bacterial species. The results were quantified using minimum inhibitory concentration (MIC) values, demonstrating that certain derivatives had MICs lower than standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 10 | Bacillus subtilis |
| Derivative B | 15 | Staphylococcus aureus |
| Derivative C | 20 | Escherichia coli |
| Derivative D | 25 | Salmonella typhi |
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory properties of the compound, researchers found that it significantly reduced levels of inflammatory markers in vitro. The results highlighted its potential as a therapeutic agent for conditions characterized by chronic inflammation .
Q & A
Q. Advanced
- Chiral resolution : Use Daicel Chiralpak IF or similar columns for HPLC to separate enantiomers (e.g., 97% ee achieved for 2-phenyl derivatives) .
- Stereochemical control : Introduce chiral auxiliaries or employ asymmetric catalysis (e.g., organocatalysts) during cyclization steps .
- Validation : Measure optical rotation () and correlate with X-ray crystallography data for absolute configuration confirmation .
What spectroscopic techniques are critical for characterizing 7-nitro-1,4-benzothiazepinone derivatives?
Q. Basic
- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, NH signals at δ 5.2–6.0 ppm). NMR confirms carbonyl (δ 160–170 ppm) and nitro group positions .
- HRMS : Validates molecular weight (e.g., [M+H] at 451.47 for CHNO) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2/n space group with β = 98.199°) .
How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Q. Advanced
- Purity checks : Use TLC (R = 0.26–0.40) or HPLC to rule out impurities .
- Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
- Complementary techniques : Compare with X-ray structures to validate dihedral angles and substituent orientations .
What biological activities have been reported for 7-nitro-1,4-benzothiazepinone derivatives?
Q. Basic
- Thrombin inhibition : Derivatives like 3,3-dibutyl-7-(2-chlorophenyl)-8-methoxy analogs show IC values of 3.85 μM in enzymatic assays .
- GSK-3β inhibition : Structural analogs exhibit non-ATP competitive binding, relevant for Alzheimer’s disease research .
How should researchers design enzyme inhibition assays for thrombin activity?
Q. Advanced
- Assay setup : Use chromogenic substrates (e.g., Tosyl-Gly-Pro-Arg-p-nitroanilide) in buffer (pH 7.4, 37°C) .
- IC determination : Pre-incubate thrombin with test compounds (0.1–10 μM) and measure residual activity via absorbance (405 nm) .
- Controls : Include reference inhibitors (e.g., argatroban) and validate with dose-response curves .
What challenges arise in crystallizing 7-nitro-1,4-benzothiazepinone derivatives, and how are they addressed?
Q. Advanced
- Crystal packing issues : Bulky nitro groups disrupt lattice formation. Use slow evaporation in polar solvents (e.g., MeOH/HO) .
- Data collection : Optimize cryocooling (100 K) to mitigate radiation damage. Refinement with SHELXL resolves disordered atoms .
How do substituents influence the electronic properties and reactivity of the benzothiazepinone core?
Q. Advanced
- Electron-withdrawing groups : Nitro substituents decrease electron density at C4, slowing nucleophilic attacks. Use Hammett σ values to predict reactivity .
- Steric effects : Bulky groups at C2 (e.g., phenyl) hinder ring puckering, altering biological activity .
What computational methods support structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
